5-(3-Ethoxyphenyl)thiazol-2-amine

Description

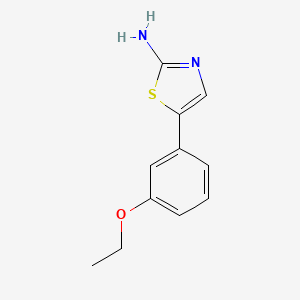

5-(3-Ethoxyphenyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted at the 5-position with a 3-ethoxyphenyl group and an amine group at the 2-position. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

Molecular Formula |

C11H12N2OS |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

5-(3-ethoxyphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H12N2OS/c1-2-14-9-5-3-4-8(6-9)10-7-13-11(12)15-10/h3-7H,2H2,1H3,(H2,12,13) |

InChI Key |

GRVXOTQWAVLFKK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(3-Ethoxyphenyl)thiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-ethoxyaniline with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions typically include heating the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-(3-Ethoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common for thiazole compounds.

Scientific Research Applications

5-(3-Ethoxyphenyl)thiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their potential biological activities.

Biology: This compound is studied for its potential antimicrobial, antifungal, and antiviral properties. It has shown promise in inhibiting the growth of various microorganisms.

Medicine: Research is ongoing to explore its potential as an anticancer agent, as well as its use in treating other diseases such as diabetes and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of thiazol-2-amine derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:

Key Observations :

- Ethoxy vs. Methoxy : The ethoxy group (C₂H₅O) in this compound may confer greater metabolic stability compared to methoxy (CH₃O), as larger alkyl groups resist oxidative degradation .

- Phenoxy vs. Ethoxy: The phenoxy group in 5-(4-Phenoxyphenyl)thiazol-2-amine introduces a bulky aromatic substituent, which could sterically hinder target interactions compared to the smaller ethoxy group .

- Ethyl vs.

Heterocyclic Core Modifications

Replacing the thiazole core with other heterocycles significantly alters bioactivity:

Key Observations :

- Thiadiazole vs.

- Oxadiazole vs. Thiazole : Oxadiazoles (e.g., 5-(3-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine) are more electron-deficient, which may enhance interactions with enzymatic targets in anticancer therapies .

Antimicrobial and Antitubercular Activities

- Nitrobenzylidene Derivatives: Compounds like N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine (MIC: 3.12 µg/mL) demonstrate potent antitubercular activity, attributed to the electron-withdrawing nitro group enhancing target affinity .

- Triazole-Thiazole Hybrids : Derivatives such as N-substituted benzylidene-4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine show fungicidal activity (e.g., 50 mg/L against P. piricola), likely due to synergistic effects between the triazole and thiazole moieties .

Anti-Inflammatory and Analgesic Activities

- Schiff Base Derivatives : 4-(4-Substitutedphenyl)-N-(4-substitutedbenzylidene)-thiazol-2-amine derivatives (e.g., compound 5a) exhibit significant anti-inflammatory activity (50 mg/kg dose) with reduced ulcerogenic risk compared to NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.